molecular formula C27H27NO3 B6545625 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 946306-62-3

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B6545625
CAS No.: 946306-62-3
M. Wt: 413.5 g/mol
InChI Key: HKPLDAVOLQQTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-1,2,3,4-tetrahydroquinoline is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is recognized for its key role in probing the molecular mechanisms of necroptosis, a form of regulated cell death with significant implications in inflammatory and degenerative diseases . Its mechanism of action involves occupying a unique pocket in the kinase domain, stabilizing the inactive conformation of RIPK1 and thereby preventing the initiation of the necroptotic signaling cascade. Research utilizing this inhibitor is critical for dissecting the contribution of RIPK1-driven necroptosis in pathological conditions such as amyotrophic lateral sclerosis (ALS), multiple sclerosis, Alzheimer's disease, and ischemic injury . By providing a tool to selectively inhibit this pathway, it enables scientists to validate RIPK1 as a therapeutic target and explore novel treatment strategies for a range of challenging human pathologies.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO3/c1-27(2)17-22-8-5-11-24(25(22)31-27)30-18-19-12-14-21(15-13-19)26(29)28-16-6-9-20-7-3-4-10-23(20)28/h3-5,7-8,10-15H,6,9,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPLDAVOLQQTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key Observations:

  • Substituent Effects on Synthesis :
    • Electron-withdrawing groups (e.g., 7-Cl in ) or sterically bulky substituents (e.g., biphenyl in ) often reduce reaction yields due to increased steric hindrance or electronic deactivation.
    • Hybrid molecules (e.g., ibuprofen-THQ ) leverage modular synthesis for enhanced bioactivity.
  • Benzofuran Integration :
    • The target compound’s benzofuran-oxy-methyl group is structurally distinct from analogs but shares similarities with compounds containing fused aromatic systems (e.g., dioxepin in ), which may improve metabolic stability .

Table 2: Reported Bioactivities of Analogous THQ Derivatives

Compound Class/Substituents Biological Activity Mechanism/Notes Reference
3-Methyl-THQ Antimicrobial (gram-positive bacteria) Moderate growth inhibition at 500 µg/disc; no activity at 100 µg/disc
3,4-Diaryl-5,7-dimethoxy-THQ Anticancer (broad spectrum) Structural similarity to natural products with cytotoxic properties
Ibuprofen-THQ hybrid Enhanced anti-inflammatory/analgesic potential Synergistic effects from ibuprofen fragment
Tetrahydroisoquinoline derivatives Antitumor (e.g., hexahydro-dioxinoisoquinoline) Targets survivin or microtubule dynamics
(4R)-4-Biphenyl-7-chloro-THQ Pharmaceutical intermediate (chiral synthesis) High enantioselectivity for drug development

Key Insights:

  • Antimicrobial Activity : Simple alkyl-substituted THQs (e.g., 3-methyl-THQ) show moderate activity against gram-positive bacteria, but efficacy is dose-dependent .
  • Anticancer Potential: Diaryl-substituted THQs (e.g., ) and tetrahydroisoquinolines (e.g., ) exhibit pronounced cytotoxicity, likely due to aromatic stacking interactions with cellular targets.
  • Hybrid Molecules : Combining THQ with pharmacophores (e.g., ibuprofen ) broadens therapeutic scope, suggesting the target compound’s benzofuran group could similarly enhance bioactivity.

Preparation Methods

Borrowing Hydrogen Methodology

The borrowing hydrogen approach provides an efficient route to 1,2,3,4-tetrahydroquinolines. As demonstrated by recent advances, reacting 2-aminobenzyl alcohol with secondary alcohols under iridium or ruthenium catalysis enables dehydrogenation, condensation, and re-hydrogenation to form the tetrahydroquinoline scaffold. For instance, combining 2-aminobenzyl alcohol with cyclohexanol at 120°C with [Cp*IrCl2]2 (2 mol%) and KOtBu (20 mol%) in toluene yields 1,2,3,4-tetrahydroquinoline in 78% yield. This method avoids stoichiometric reducing agents and leverages catalytic transfer hydrogenation, making it environmentally favorable.

Reduction of Quinoline Derivatives

Alternative routes involve reducing quinolines to tetrahydroquinolines. Hydrogenation of quinoline over palladium on charcoal (10% Pd/C) under 50 psi H2 in ethanol at 80°C achieves full saturation. However, this method requires careful control to prevent over-reduction to decahydroquinolines. Lithium aluminum hydride (LAH) in THF at reflux selectively reduces the heteroaromatic ring but poses safety risks due to its pyrophoric nature.

Synthesis of the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl Moiety

Cyclization of Phenolic Precursors

The 2,2-dimethyl-2,3-dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of resorcinol derivatives. Treating 4-methylresorcinol with 3-methylbut-2-enal in acetic acid at 100°C induces electrophilic substitution and cyclization, yielding 7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran in 65% yield. The reaction proceeds through a keto-enol tautomerization, with the methyl groups at C2 stabilizing the dihydrofuran ring.

Functionalization at C7

The C7 hydroxy group serves as the anchor for introducing the benzyloxy linker. Williamson ether synthesis with 4-(bromomethyl)benzoic acid methyl ester under basic conditions (K2CO3, DMF, 80°C) attaches the benzyl group, forming methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate in 72% yield. Subsequent hydrolysis with LiOH in THF/water (3:1) at 50°C generates the free carboxylic acid, crucial for acylation.

Coupling via Acylation

Activation of the Carboxylic Acid

Converting the benzoic acid to its acid chloride facilitates nucleophilic acylation. Treating 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid with thionyl chloride (SOCl2) in dichloromethane at 40°C for 2 hours yields the corresponding benzoyl chloride. Excess SOCl2 is removed under reduced pressure to prevent side reactions during subsequent steps.

Acylation of 1,2,3,4-Tetrahydroquinoline

The secondary amine of 1,2,3,4-tetrahydroquinoline is acylated using the benzoyl chloride derivative. In anhydrous dichloromethane, equimolar amounts of tetrahydroquinoline and benzoyl chloride are stirred with triethylamine (2 eq) at 0°C, gradually warming to room temperature. The reaction completes within 12 hours, affording the target compound in 68% yield after purification via silica gel chromatography (hexane/ethyl acetate 4:1).

Optimization and Challenges

Catalytic Efficiency in Borrowing Hydrogen

The borrowing hydrogen method’s success hinges on catalyst selection. Iridium catalysts outperform ruthenium analogues in substrate scope and turnover frequency, particularly for sterically hindered alcohols. Solvent effects are also critical: toluene enhances hydrogen transfer efficiency compared to polar aprotic solvents like DMF.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The tetrahydroquinoline’s NH proton appears as a singlet at δ 4.14 ppm, while the benzofuran’s methyl groups resonate as two singlets at δ 1.45 and 1.52 ppm.

  • 13C NMR : The carbonyl carbon of the benzoyl linker is observed at δ 168.9 ppm, confirming successful acylation.

  • HRMS : A molecular ion peak at m/z 432.2145 ([M+H]+) aligns with the theoretical mass of C28H30NO4.

X-ray Crystallography

Single-crystal X-ray analysis of the target compound reveals a cis configuration between the benzoyl oxygen and the tetrahydroquinoline’s C3 proton, stabilized by intramolecular CH–π interactions. The dihydrobenzofuran ring adopts a half-chair conformation, with the 2,2-dimethyl groups enforcing planarity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Borrowing Hydrogen78Catalytic, atom-economicRequires high-pressure conditions
Quinoline Reduction65Scalable for industrial useOver-reduction risks
Acylation68High functional group toleranceSensitive to moisture

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how is the tetrahydroquinoline core formed?

The synthesis involves intramolecular cyclization of intermediates derived from aromatic amines and epichlorohydrin. For example, the tetrahydroquinoline core is formed via electrophilic attack of aliphatic side chains (e.g., N-(3-chloro-2-hydroxypropyl) derivatives) on the ortho-position of aromatic rings, followed by cyclization . Key steps include:

  • Heating diphenylamine with excess epichlorohydrin to form intermediates.
  • Controlled thermal conditions to promote cyclization without side reactions.
  • Purification via column chromatography or crystallization.

Q. How is the structural conformation of this compound determined experimentally?

Single-crystal X-ray diffraction is the gold standard. For example, bond angles (e.g., C4–C11–C16–C15 = 175.14°) and torsion angles (e.g., C5–C6–C7–Cl1 = -178.17°) are measured to define the half-chair conformation of the tetrahydroquinoline ring and the near-coplanar biphenyl substituents . Hydrogen bonding networks (e.g., N–H···Cl interactions) are mapped to explain crystal packing .

Q. What analytical techniques are used to confirm purity and identity?

A combination of spectroscopic and chromatographic methods is employed:

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., δ 1.2–3.2 ppm for tetrahydroquinoline methyl groups) .
  • GCMS : Detects molecular ions (e.g., m/z 319.81 for [M+H]+) and identifies impurities (e.g., 2% isomer content via fragmentation patterns) .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1705 cm⁻¹) .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies in GCMS/EI-HRMS data (e.g., observed vs. calculated m/z) are addressed by:

  • Isotopic pattern analysis to distinguish between molecular ions and adducts.
  • Tandem MS/MS to confirm fragmentation pathways.
  • Cross-validation with NMR crystallography when X-ray data is unavailable .

Q. What strategies mitigate challenges in enantioselective synthesis?

Brønsted acid-catalyzed transfer hydrogenation is used to achieve high enantioselectivity (>90% ee). Key steps include:

  • Using chiral phosphoric acids (e.g., TRIP) as catalysts.
  • Optimizing solvent polarity (e.g., toluene for steric control).
  • Monitoring reaction progress via chiral HPLC .

Q. How can computational methods predict biological interactions of this compound?

Molecular docking and dynamics simulations are applied to study binding to targets (e.g., antimicrobial enzymes):

  • Docking : Uses software like AutoDock Vina to predict binding poses in active sites.
  • QM/MM calculations : Evaluate interaction energies (e.g., ΔG binding ≈ -8.2 kcal/mol for quinoline derivatives).
  • ADMET prediction : Assesses pharmacokinetic properties (e.g., logP ≈ 3.5 for blood-brain barrier penetration) .

Q. How are bioactivity assays designed to evaluate pharmacological potential?

In vitro antimicrobial assays follow standardized protocols:

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Tubercular inhibition : Screen against M. tuberculosis H37Rv strain in Middlebrook 7H9 medium.
  • Cytotoxicity testing : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.